molecular formula C17H17N3O2 B2994793 N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide CAS No. 1252383-00-8

N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide

Cat. No. B2994793
CAS RN: 1252383-00-8
M. Wt: 295.342
InChI Key: NVBOUTWQLKZARE-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide is a chemical compound with the empirical formula C14H17NO4S. It belongs to the oxazole class of compounds and contains a cyanomethyl group, a cyclopropyl ring, and an oxazole ring. The compound’s molecular weight is approximately 295.35 g/mol .


Molecular Structure Analysis

The molecular structure of N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide consists of a central oxazole ring (with a phenyl substituent), a cyanomethyl group, and a cyclopropyl moiety. The compound’s SMILES notation is: CC1=C(CCCOS©(=O)=O)N=C(O1)C2=CC=CC=C2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, its functional groups (cyanomethyl, oxazole, and cyclopropyl) suggest potential reactivity. Further investigation would be necessary to explore its reactivity profile and potential transformations .

Safety And Hazards

As with any chemical compound, safety precautions should be taken during handling. Consult Material Safety Data Sheets (MSDS) for specific safety information. N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide is classified as combustible .

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-15(11-16(21)20(10-9-18)14-7-8-14)19-17(22-12)13-5-3-2-4-6-13/h2-6,14H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBOUTWQLKZARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N(CC#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide

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